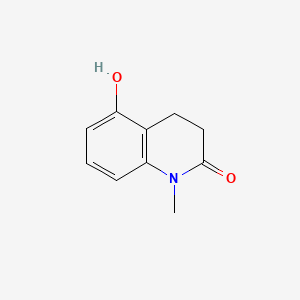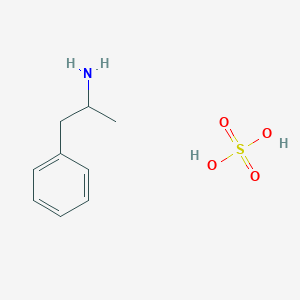
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyridine, 5-(methoxymethoxy)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Pyridine derivatives can act as inhibitors or modulators of enzymes and receptors, influencing biological processes . The methoxymethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties and use in organic synthesis.
2,6-Dimethylpyridine: Commonly used as a solvent and reagent in chemical reactions.
4-Methoxypyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the methoxymethoxy group in Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) distinguishes it from other pyridine derivatives, potentially enhancing its solubility and reactivity in specific chemical and biological contexts .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3 |
Clé InChI |
YPBVXSASFUASFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)




